Dehydroperilloxin
Overview
Description
5-Methoxyfuro2,3-gbenzoxepin is a naturally occurring compound found in plants such as Perilla frutescens var. acuta and Perilla frutescens var. crispa. This compound is part of the benzoxepin family, which is known for its diverse biological activities, including anti-inflammatory and cyclooxygenase inhibitory properties .
Preparation Methods
The synthesis of 5-Methoxyfuro2,3-gbenzoxepin can be achieved through various methods. One common synthetic route involves the use of dichloromethane extracts from the stems of Perilla frutescens var. acuta . The structures of the synthesized compounds are elucidated using techniques such as UV, MS, (1)H and (13)C NMR, NOE, (1)H-(13)C COSY, and HMBC spectral data .
Chemical Reactions Analysis
5-Methoxyfuro2,3-gbenzoxepin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, UV light, and various catalysts . Major products formed from these reactions include derivatives such as perilloxin and dehydroperilloxin, which possess inhibitory activities against cyclooxygenase .
Scientific Research Applications
5-Methoxyfuro2,3-gbenzoxepin has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzoxepin derivatives . In biology and medicine, it has been studied for its anti-inflammatory and cyclooxygenase inhibitory properties, making it a potential candidate for the development of new anti-inflammatory drugs . Additionally, it has applications in the study of natural products and their biological activities .
Mechanism of Action
The mechanism of action of 5-Methoxyfuro2,3-gbenzoxepin involves the inhibition of cyclooxygenase enzymes . Cyclooxygenase enzymes are responsible for the formation of prostanoids, including prostaglandins, which play a key role in inflammation and pain. By inhibiting these enzymes, 5-Methoxyfuro2,3-gbenzoxepin reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
5-Methoxyfuro2,3-gbenzoxepin is similar to other benzoxepin derivatives such as perilloxin and dehydroperilloxin . These compounds share a common benzoxepin core structure but differ in their substituents and biological activities. For example, perilloxin and this compound also inhibit cyclooxygenase enzymes but have different inhibitory potencies . The uniqueness of 5-Methoxyfuro2,3-gbenzoxepin lies in its specific structure and the presence of a methoxy group, which may contribute to its distinct biological activity .
Properties
IUPAC Name |
2-(5-methoxyfuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-9,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSEWYHQCKWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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